molecular formula C15H22O3 B8317495 6-(3-Phenyl-propoxy)-hexanoic acid

6-(3-Phenyl-propoxy)-hexanoic acid

Cat. No.: B8317495
M. Wt: 250.33 g/mol
InChI Key: SGHCCEAHZULUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Phenyl-propoxy)-hexanoic acid is a synthetic organic compound of significant interest in chemical biology and materials science, serving as a versatile bifunctional linker. Its structure features a hexanoic acid chain, providing flexibility and hydrophobicity, terminated with a carboxylic acid group that is readily activated for conjugation. The 3-phenylpropoxy moiety introduces an aromatic component, which can influence the compound's overall lipophilicity and potential for π-π stacking interactions. The primary research application of this compound is as a building block for the synthesis of more complex molecules and as a spacer arm in bioconjugation chemistry. The carboxylic acid functional group can be coupled to primary amines or other nucleophiles to form stable amide bonds, enabling the attachment of various probes, tags, or other molecules of interest. This is analogous to the use of other hexanoic acid derivatives in creating bioconjugates under cell-friendly, copper-free "click" chemistry conditions . Furthermore, the aromatic phenyl group makes this compound a potential precursor or intermediate in the development of pharmaceutical compounds, similar to other substituted phenyl derivatives used in medicinal chemistry . Researchers can utilize 6-(3-Phenyl-propoxy)-hexanoic acid to develop novel chemical probes, polymer precursors, or to study protein-ligand interactions. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

6-(3-phenylpropoxy)hexanoic acid

InChI

InChI=1S/C15H22O3/c16-15(17)11-5-2-6-12-18-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,16,17)

InChI Key

SGHCCEAHZULUJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Hexanoic acid derivatives are often modified at the terminal carbon to optimize bioactivity. Key analogs include:

6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid (Compound 26)
  • Structure : Features a biphenyl-4-yl group and a ketone at position 3.
  • Bioactivity : Demonstrated anti-inflammatory effects in a carrageenan-induced rat paw edema model, comparable to Fenbufen. Docking studies with CYP1A2 revealed a binding energy of -9.8 kcal/mol, facilitated by π-stacking interactions with Phe125/Phe226 and hydrogen bonding with Ala317 .
  • Comparison: The biphenyl group enhances aromatic interactions compared to the single phenyl ring in 6-(3-phenyl-propoxy)-hexanoic acid. The ketone at position 4 may increase metabolic lability, whereas the propoxy group in the latter could improve metabolic stability.
6-(Boc-amino)hexanoic Acid
  • Structure: Substituted with a tert-butoxycarbonyl (Boc)-protected amino group.
  • Bioactivity : Acts as an enzyme inhibitor and synthetic intermediate for antimicrobial agents. The Boc group provides steric protection, enhancing stability during synthesis .
  • This difference may alter target selectivity (e.g., enzyme inhibition vs. anti-inflammatory activity).
6-Oxo-6-(4-n-propoxyphenyl)hexanoic Acid
  • Structure : Contains a ketone and 4-n-propoxyphenyl group.
  • Properties: Molecular weight 264.32 (C15H20O4).
  • Comparison: The oxo group differentiates its reactivity from 6-(3-phenyl-propoxy)-hexanoic acid, which lacks such a functional group.

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: Esters of hexanoic acid with bulky substituents (e.g., morpholine or piperidine rings) exhibit enhanced activity due to increased lipophilicity. For example, decyl esters of 6-(morpholin-4-yl)hexanoic acid show higher enhancing effects (ER = 15.0) than piperidine analogs (ER = 5.6), attributed to the morpholine’s ethereal oxygen acting as a hydrogen bond acceptor .
  • Metabolic Stability: Compounds like 6-([1,1'-biphenyl]-4-yl)-4-oxohexanoic acid are hypothesized to undergo metabolic transformation into active short-chain acids, similar to Fenbufen . The phenylpropoxy group in 6-(3-phenyl-propoxy)-hexanoic acid may slow metabolism due to steric hindrance.

Preparation Methods

Alkylation of 3-Phenylpropanol with 6-Bromohexanoic Acid

The direct alkylation of 3-phenylpropanol with 6-bromohexanoic acid under basic conditions represents a straightforward route. In this method, the hydroxyl group of 3-phenylpropanol is deprotonated by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), facilitating nucleophilic attack on the bromoalkane moiety. A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically employed to enhance reactivity.

For instance, a protocol adapted from zirconium-catalyzed esterification studies involves refluxing 6-bromohexanoic acid (1.2 equiv) with 3-phenylpropanol (1.0 equiv) in anhydrous THF at 80°C for 12 hours, yielding 68–72% of the target compound after aqueous workup. The use of molecular sieves to sequester water, as demonstrated in analogous syntheses, improves conversion by minimizing hydrolysis of the bromide intermediate.

Optimization via Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enable reactions under biphasic conditions, enhancing reaction rates. A modified procedure using 18-crown-6 ether in toluene/water (3:1) at 60°C achieves 85% yield within 6 hours. This method circumvents the need for anhydrous conditions, making it industrially viable.

Mitsunobu Etherification Strategy

Coupling of 6-Hydroxyhexanoic Acid with 3-Phenylpropanol

The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), facilitates ether formation between 6-hydroxyhexanoic acid and 3-phenylpropanol with inversion of configuration. This method is particularly advantageous for sterically hindered alcohols.

A representative synthesis involves dissolving 6-hydroxyhexanoic acid (1.0 equiv) and 3-phenylpropanol (1.2 equiv) in dry THF under nitrogen, followed by sequential addition of PPh₃ (1.5 equiv) and DIAD (1.5 equiv) at 0°C. After stirring at room temperature for 24 hours, the product is isolated via flash chromatography (hexane/ethyl acetate, 4:1) in 78–82% yield.

Limitations and Side Reactions

Despite high yields, Mitsunobu conditions are prone to elimination byproducts when secondary alcohols are used. Substituting DIAD with the less basic 1,1'-(azodicarbonyl)dipiperidine (ADDP) mitigates this issue, as evidenced by a 15% reduction in alkene formation.

Ester Protection-Hydrolysis Sequences

Zirconium-Catalyzed Esterification

Transient protection of the carboxylic acid group as a methyl or benzyl ester prevents undesired side reactions during ether formation. A zirconium tetraalkoxide catalyst, synthesized in situ from ZrCl₄ and 3-phenylpropanol, facilitates esterification of 6-hydroxyhexanoic acid at 145–147°C under Dean-Stark conditions. Subsequent hydrolysis with aqueous HCl regenerates the carboxylic acid functionality.

Typical Procedure

  • Esterification : 6-Hydroxyhexanoic acid (1.0 equiv), 3-phenylpropanol (2.0 equiv), and Zr(OⁱPr)₄ (5 mol%) in toluene are refluxed for 8 hours, yielding 89% methyl 6-(3-phenylpropoxy)-hexanoate.

  • Hydrolysis : The ester is treated with 6 M HCl in dioxane at 60°C for 4 hours, achieving quantitative conversion to the acid.

Comparative Analysis of Protecting Groups

Benzyl esters, while requiring harsher deprotection conditions (H₂/Pd-C), offer superior stability during prolonged reactions. In contrast, methyl esters are removed under mild acidic conditions but may hydrolyze prematurely in polar solvents.

Tabulated Synthesis Parameters

MethodReagents/ConditionsYield (%)Key AdvantageCitation
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12 h68–72Low-cost reagents
Mitsunobu ReactionDIAD, PPh₃, THF, 24 h78–82Stereochemical control
Zirconium EsterificationZr(OⁱPr)₄, toluene, Dean-Stark, 8 h89Scalable, minimal side products

Mechanistic Insights and Kinetic Studies

Nucleophilic Substitution Kinetics

Second-order kinetics are observed in the alkylation of 3-phenylpropanol, with rate constants (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 80°C in DMF. Polar solvents accelerate the reaction by stabilizing the transition state, as demonstrated by a 40% rate increase in DMF versus THF.

Mitsunobu Reaction Stereoelectronic Effects

Density functional theory (DFT) calculations reveal that the Mitsunobu transition state involves a trigonal bipyramidal phosphorus intermediate, with the azodicarboxylate acting as a proton shuttle. This model explains the configuration inversion observed in secondary alcohols.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Toluene and THF are recovered via fractional distillation, achieving >90% solvent reuse in zirconium-catalyzed routes. Neutralization of acidic byproducts with Ca(OH)₂ generates non-hazardous calcium salts for landfill disposal.

Catalytic System Regeneration

Zirconium catalysts are regenerated by filtration and washing with anhydrous ethanol, retaining 85% activity over five cycles. In contrast, Mitsunobu reagents necessitate single-use due to irreversible oxidation of PPh₃ to Ph₃P=O .

Q & A

What are the recommended synthetic pathways for 6-(3-Phenyl-propoxy)-hexanoic acid, and how can reaction yields be optimized?

Methodological Answer:
Synthesis often involves esterification or coupling reactions. For example, analogs like 6-(piperidin-1-yl)hexanoic acid esters are synthesized via nucleophilic substitution or catalytic coupling, with yields influenced by solvent polarity and temperature . Optimize yields using inert atmospheres (e.g., nitrogen) and catalysts like EDCI/HOBt for amide bond formation. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical .

How can researchers validate the structural integrity of 6-(3-Phenyl-propoxy)-hexanoic acid derivatives?

Methodological Answer:
Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
    Cross-reference with computational tools (e.g., DFT for predicted spectral data) .

What safety protocols are essential when handling 6-(3-Phenyl-propoxy)-hexanoic acid in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE) : nitrile gloves, lab coat, and goggles.
  • Work in a fume hood to avoid inhalation (linked to respiratory irritation per MSDS data).
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

How do structural modifications (e.g., substituent bulkiness) affect the biological activity of hexanoic acid derivatives?

Methodological Answer:
Compare analogs via structure-activity relationship (SAR) studies. For example:

DerivativeSubstituentEnhancing Effect (ER Value)
MorpholineHydrogen bond acceptorER = 15.0
PiperidineLipophilicER = 5.6
Increased activity correlates with hydrogen-bonding capacity and reduced steric hindrance .

What in vivo models are suitable for studying the pharmacological effects of 6-(3-Phenyl-propoxy)-hexanoic acid?

Methodological Answer:

  • Rat spinotrapezius muscle assays to assess vasodilation mechanisms (e.g., nitric oxide/prostanoid pathways) .
  • Kinase inhibition assays (AXL/VEGFR2) using tumor xenograft models for oncology applications .

What advanced analytical techniques resolve contradictions in environmental persistence data for hexanoic acid analogs?

Methodological Answer:

  • LC-MS/MS with isotopic labeling to track degradation products.
  • QSAR modeling to predict environmental half-lives, validated against experimental data from river water samples .

How can polymerization of hexanoic acid derivatives be controlled for material science applications?

Methodological Answer:

  • Use thermal polyesterification of potassium salts (e.g., 80% yield achieved at 120°C for 24 hrs).
  • Monitor molecular weight via GPC (e.g., Mw = 28,600 g/mol, PDI = 2.07) and adjust monomer ratios to control branching .

How should researchers address discrepancies in transdermal permeation data across analogs?

Methodological Answer:

  • Standardize assays using Franz diffusion cells with ex vivo skin models.
  • Control variables: pH (5.5–7.4), donor/receiver phase composition. Reconcile data by normalizing to partition coefficients (log P) .

What crystallographic techniques characterize polymorphs of 6-(3-Phenyl-propoxy)-hexanoic acid?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) to determine unit cell parameters.
  • DSC/TGA to assess thermal stability (e.g., melting points, decomposition thresholds). For kinase inhibitors, prioritize crystalline forms with >99% enantiomeric purity .

How do perfluoroalkylated analogs of hexanoic acid persist in aquatic ecosystems?

Methodological Answer:

  • Deploy passive samplers in surface waters for long-term monitoring.
  • Analyze via HRMS non-target screening to detect trace metabolites (e.g., perfluoroether carboxylic acids). Compare with regulatory thresholds (e.g., EU Water Framework Directive) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.